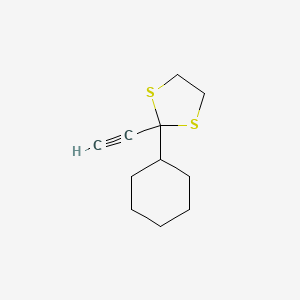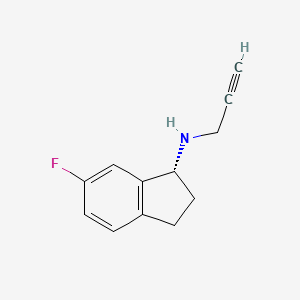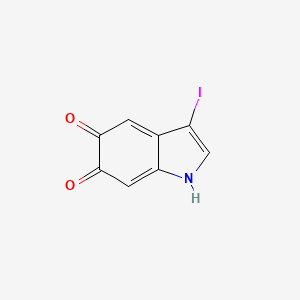
3-Iodo-1H-indole-5,6-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Iodo-1H-indole-5,6-dione is a chemical compound belonging to the indole family, which is characterized by a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. This compound is notable for its iodine substitution at the third position and the presence of two keto groups at the fifth and sixth positions. Indole derivatives are significant in various fields due to their biological and pharmacological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Iodo-1H-indole-5,6-dione typically involves the iodination of indole derivatives followed by oxidation. One common method includes the reaction of indole with iodine in the presence of an oxidizing agent such as potassium iodate or hydrogen peroxide. The reaction is usually carried out in an acidic medium to facilitate the iodination process.
Industrial Production Methods
Industrial production of this compound may involve large-scale iodination and oxidation processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
3-Iodo-1H-indole-5,6-dione undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more highly oxidized indole derivatives.
Reduction: Reduction reactions can convert the keto groups to hydroxyl groups, forming hydroxyindole derivatives.
Substitution: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the reaction.
Major Products Formed
Oxidation: Highly oxidized indole derivatives.
Reduction: Hydroxyindole derivatives.
Substitution: Various substituted indole derivatives, depending on the nucleophile used.
科学的研究の応用
3-Iodo-1H-indole-5,6-dione has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex indole derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 3-Iodo-1H-indole-5,6-dione involves its interaction with various molecular targets and pathways. The iodine atom and keto groups play crucial roles in its reactivity and biological activity. The compound can interact with enzymes and receptors, leading to modulation of biological processes such as cell signaling and metabolism.
類似化合物との比較
Similar Compounds
1H-indole-5,6-dione: Lacks the iodine substitution but shares the keto groups at the fifth and sixth positions.
3-Bromo-1H-indole-5,6-dione: Similar structure with a bromine atom instead of iodine.
3-Chloro-1H-indole-5,6-dione: Similar structure with a chlorine atom instead of iodine.
Uniqueness
3-Iodo-1H-indole-5,6-dione is unique due to the presence of the iodine atom, which imparts distinct chemical and biological properties. The iodine substitution can enhance the compound’s reactivity and potential biological activities compared to its bromine and chlorine analogs.
特性
CAS番号 |
929225-22-9 |
|---|---|
分子式 |
C8H4INO2 |
分子量 |
273.03 g/mol |
IUPAC名 |
3-iodo-1H-indole-5,6-dione |
InChI |
InChI=1S/C8H4INO2/c9-5-3-10-6-2-8(12)7(11)1-4(5)6/h1-3,10H |
InChIキー |
SLANEZAFVQJPRZ-UHFFFAOYSA-N |
正規SMILES |
C1=C2C(=CC(=O)C1=O)NC=C2I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


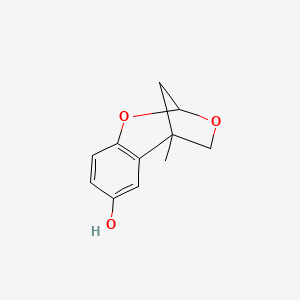
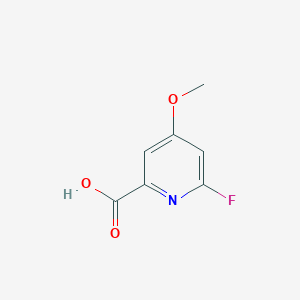
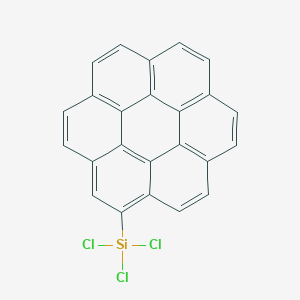
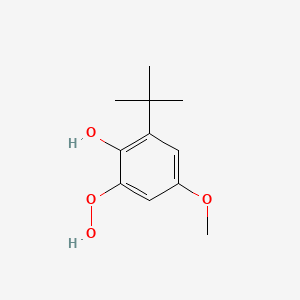
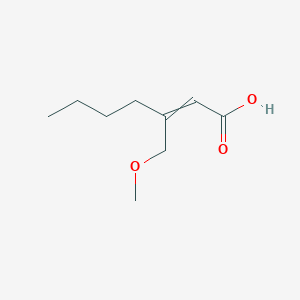
![N-(2-Ethyl-6-phenylimidazo[2,1-b][1,3,4]thiadiazol-5-yl)acetamide](/img/structure/B14178078.png)


![1-[3-(2-Aminobenzoyl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one](/img/structure/B14178084.png)
![3,3'-[Oxybis(methylene)]bis(6-methyl-7-oxabicyclo[4.1.0]heptane)](/img/structure/B14178090.png)
![(2R)-2-(3-Fluorophenyl)-4-[(1S)-1-phenylethyl]morpholine](/img/structure/B14178100.png)
